[Tyr0] Thymus Factor
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Overview
Description
[Tyr0] Thymus Factor is a decapeptide, meaning it is composed of ten amino acids. It is a synthetic analog of thymic peptides, which are known for their role in the immune system. The compound has a molecular weight of 1039.06 and a molecular formula of C42H66N14O17 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Tyr0] Thymus Factor involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. In SPPS, the peptide chain is assembled step-by-step on a solid support, with each amino acid being added sequentially. The process typically involves the following steps:
Attachment of the first amino acid: to the solid support.
Deprotection: of the amino acid’s reactive group.
Coupling: of the next amino acid using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the solid support and purification.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process includes rigorous quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
[Tyr0] Thymus Factor can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine or cysteine residues if present.
Reduction: Disulfide bonds, if any, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfone derivatives, while reduction can yield free thiol groups .
Scientific Research Applications
[Tyr0] Thymus Factor has a wide range of scientific research applications, including:
Immunology: It is used to study the role of thymic peptides in immune system regulation.
Cancer Research: Investigated for its potential to modulate immune responses in cancer therapy.
Autoimmune Diseases: Explored as a therapeutic agent for conditions like rheumatoid arthritis and multiple sclerosis.
Drug Development: Used as a model compound for developing new peptide-based drugs .
Mechanism of Action
[Tyr0] Thymus Factor exerts its effects by mimicking the activity of natural thymic peptides. It interacts with specific receptors on immune cells, leading to the modulation of immune responses. The exact molecular targets and pathways involved include:
T-cell activation: Enhances the proliferation and differentiation of T-cells.
Cytokine production: Modulates the production of cytokines, which are crucial for immune signaling.
Comparison with Similar Compounds
Similar Compounds
Thymosin Alpha 1: Another thymic peptide with immunomodulatory properties.
Thymopoietin: Involved in T-cell differentiation and maturation.
Thymulin: Enhances T-cell function and has anti-inflammatory effects
Uniqueness
[Tyr0] Thymus Factor is unique due to its specific amino acid sequence and its ability to mimic the activity of natural thymic peptides. Its synthetic nature allows for precise control over its structure and function, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C42H66N14O17 |
---|---|
Molecular Weight |
1039.1 g/mol |
IUPAC Name |
(2S)-4-amino-2-[[(2S)-2-[[2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C42H66N14O17/c1-20(50-38(68)26(10-12-31(46)61)53-36(66)23(44)14-21-5-7-22(59)8-6-21)35(65)52-24(4-2-3-13-43)39(69)56-29(19-58)41(71)54-25(9-11-30(45)60)37(67)49-16-33(63)48-17-34(64)51-28(18-57)40(70)55-27(42(72)73)15-32(47)62/h5-8,20,23-29,57-59H,2-4,9-19,43-44H2,1H3,(H2,45,60)(H2,46,61)(H2,47,62)(H,48,63)(H,49,67)(H,50,68)(H,51,64)(H,52,65)(H,53,66)(H,54,71)(H,55,70)(H,56,69)(H,72,73)/t20-,23-,24-,25-,26-,27-,28-,29-/m0/s1 |
InChI Key |
LHJFEPUXMOPQHX-WVQSQKPFSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |
Canonical SMILES |
CC(C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)N |
Origin of Product |
United States |
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